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molecular formula C12H14O5 B1683481 Velaresol CAS No. 77858-21-0

Velaresol

Cat. No. B1683481
M. Wt: 238.24 g/mol
InChI Key: NSUDGNLOXMLAEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04410537

Procedure details

Ethyl 5-(2-formyl-3-hydroxyphenoxy)pentanoate (Example 13) (0.5 g, 0.00188 M) was dissolved in 2 N sodium hydroxide solution (10 ml) and stirred at room temperature (30 minutes). The yellow solution was cooled and acidified with concentrated hydrochloric acid and the precipitated solid filtered off and washed well with water to give 5-(2-formyl-3-hydroxyphenoxy)pentanoic acid, m.p. 98°-99° C. from benzene/petrol, identical (NMR spectrum, melting point and mixed melting point) with the end product of Example 4).
Name
Ethyl 5-(2-formyl-3-hydroxyphenoxy)pentanoate
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[C:18]([OH:19])=[CH:17][CH:16]=[CH:15][C:4]=1[O:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]([O:12]CC)=[O:11])=[O:2].Cl>[OH-].[Na+]>[CH:1]([C:3]1[C:18]([OH:19])=[CH:17][CH:16]=[CH:15][C:4]=1[O:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11])=[O:2] |f:2.3|

Inputs

Step One
Name
Ethyl 5-(2-formyl-3-hydroxyphenoxy)pentanoate
Quantity
0.5 g
Type
reactant
Smiles
C(=O)C1=C(OCCCCC(=O)OCC)C=CC=C1O
Name
Quantity
10 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature (30 minutes)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The yellow solution was cooled
FILTRATION
Type
FILTRATION
Details
the precipitated solid filtered off
WASH
Type
WASH
Details
washed well with water

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=O)C1=C(OCCCCC(=O)O)C=CC=C1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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